

physical and chemical properties of 5-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-iodoaniline

Cat. No.: B043998

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-2-iodoaniline

This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of **5-Chloro-2-iodoaniline** (CAS No: 6828-35-9), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physical and Chemical Properties

5-Chloro-2-iodoaniline is a solid compound, appearing as a white to tan or brown powder or crystalline solid^{[1][2][3]}. It is sensitive to light and should be stored accordingly, typically at 2-8°C under protection from light^[4].

The key quantitative physical and chemical properties are summarized in the table below for easy reference.

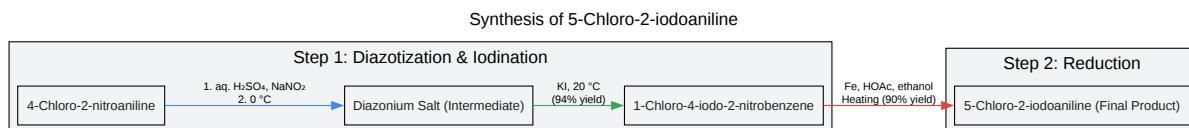
Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ ClIN	[5][6][7]
Molecular Weight	253.47 g/mol	[5][6][7]
Melting Point	40-44 °C	[1][3][4][8]
Boiling Point	295.8 ± 25.0 °C (Predicted)	[3][4]
Density	2.015 ± 0.06 g/cm ³ (Predicted)	[3][4]
Flash Point	> 110 °C (> 230.0 °F) - closed cup	[4][8]
pKa	1.48 ± 0.10 (Predicted)	[4]
Appearance	White to tan solid powder and/or chunks	[1]
Purity (Assay)	97% - 98%	[3][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **5-Chloro-2-iodoaniline**. The following table summarizes the available spectral information.

Spectroscopy	Data	Source(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J ₁ = 8.4 Hz, J ₂ = 2.4 Hz, 1H), 4.15 (s, 2H)	[2]
¹³ C NMR	(100 MHz, CDCl ₃): δ 147.9, 139.8, 135.3, 120.1, 114.4, 81.2	[2]
HRMS (ESI)	Calculated for [C ₆ H ₅ ClIN+H ⁺]: 253.9233, Found: 253.9218	[2]
Infrared Spectrum	Conforms to Structure	[1][5]

Experimental Protocols


Synthesis of 5-Chloro-2-iodoaniline

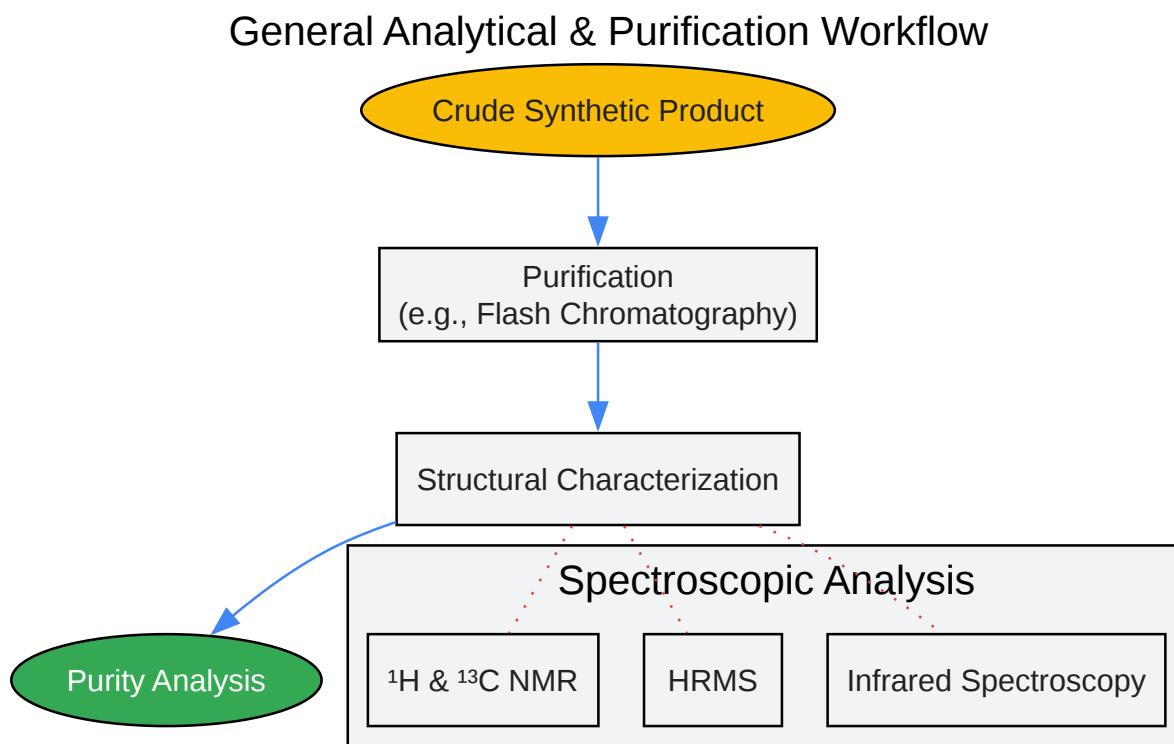
Several synthetic routes to **5-Chloro-2-iodoaniline** have been reported[6]. A common and effective method involves a two-step process starting from 4-Chloro-2-nitroaniline.[6] Another practical route involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[2]

Method 1: From 4-Chloro-2-nitroaniline[6]

This multi-step synthesis involves diazotization of the starting material followed by iodination and subsequent reduction of the nitro group.

- Step 1: Diazotization and Iodination
 - 4-Chloro-2-nitroaniline is treated with aqueous sulfuric acid (H_2SO_4) and sodium nitrite ($NaNO_2$) at 0 °C to form the corresponding diazonium salt.
 - The diazonium salt is then reacted with potassium iodide (KI) at 20 °C. This results in the formation of 1-Chloro-4-iodo-2-nitrobenzene with a reported yield of 94%.
- Step 2: Reduction
 - The intermediate, 1-Chloro-4-iodo-2-nitrobenzene, is reduced to the target compound, **5-Chloro-2-iodoaniline**.
 - This reduction is achieved using iron (Fe) powder and acetic acid (HOAc) in an ethanol solvent under heating.
 - This step proceeds with a reported yield of 90%.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **5-Chloro-2-iodoaniline**.

Purification Protocol

The crude product from the synthesis is typically purified to achieve the desired level of purity for subsequent applications.

Method: Flash Column Chromatography[2]

- The crude product is concentrated under vacuum.
- The residue is loaded onto a silica gel column.
- The column is eluted with a solvent mixture. A commonly used system is ethyl acetate/petroleum ether in a 1/50 (v/v) ratio.[2]
- Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
- The solvent is removed from the pure fractions under reduced pressure to yield the purified **5-Chloro-2-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: General workflow for purification and analysis.

Reactivity and Applications

The chemical structure of **5-Chloro-2-iodoaniline**, featuring amino, chloro, and iodo groups on a benzene ring, makes it a versatile building block in organic chemistry. The carbon-iodine bond is relatively weak compared to carbon-bromine or carbon-chlorine bonds, making the iodo-substituted position highly reactive in various metal-catalyzed cross-coupling reactions such as Sonogashira and Heck reactions.[9]

Its primary application is as a reactant and intermediate in the synthesis of more complex molecules, including pyrimidoindolones, which are of interest in medicinal chemistry.[7]

Safety Information

5-Chloro-2-iodoaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Signal Word: Danger[4][10]
- Hazard Statements:
 - H301: Toxic if swallowed[4][10]
 - H315: Causes skin irritation[10]
 - H318: Causes serious eye damage[10]
 - H335: May cause respiratory irritation[10]
- Precautionary Statements: Users should wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing dust/fumes and ensure work is conducted in a well-ventilated area.[10] In case of ingestion, medical attention should be sought immediately.[10]
- Storage: Store locked up in a cool, dry, well-ventilated area away from light.[3][4][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-iodoaniline [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. bgbchem.com [bgbchem.com]
- 4. 5-CHLORO-2-IODOANILINE manufacturers and suppliers in india [chemicalbook.com]
- 5. 5-Chloro-2-iodoaniline | C₆H₅ClIN | CID 639697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 5-氯-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Iodobenzene - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Chloro-2-iodoaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043998#physical-and-chemical-properties-of-5-chloro-2-iodoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com